Oxidation Kinetics: Benzoyl Methionine Conversion to Sulfoxide Under Defined ARP-Mediated Conditions
In the presence of Amadori rearrangement products (ARPs), benzoyl methionine undergoes oxidation to benzoyl methionine sulfoxide with >40% conversion after 48 hours at 80 °C in acetate-buffered solution (pH 6.0), whereas oxidation in the presence of mono- and disaccharides yields <10% conversion under identical conditions [1]. This differential oxidation rate distinguishes benzoyl methionine from unprotected methionine, for which the oxidation profile and product distribution under comparable ARP conditions have not been equivalently characterized.
| Evidence Dimension | Oxidation conversion rate to sulfoxide derivative |
|---|---|
| Target Compound Data | >40% conversion to benzoyl methionine sulfoxide after 48 h at 80 °C, pH 6.0 |
| Comparator Or Baseline | <10% oxidation in presence of mono- and disaccharides under same conditions |
| Quantified Difference | >4-fold difference in oxidation rate between ARP-containing and sugar-only systems |
| Conditions | Acetate-buffered solution (pH 6.0), 48 h incubation at 80 °C, presence of Amadori rearrangement products (ARPs) |
Why This Matters
This quantifiable oxidation behavior enables researchers to use benzoyl methionine as a reproducible model substrate for studying protein oxidation mechanisms in carbohydrate-rich environments.
- [1] Hellwig M, Löbmann K, Orywol T, Voigt A. Model studies on the oxidation of benzoyl methionine in a carbohydrate degradation system. J Agric Food Chem. 2014;62(19):4425-4433. PubMed: 24766214. View Source
